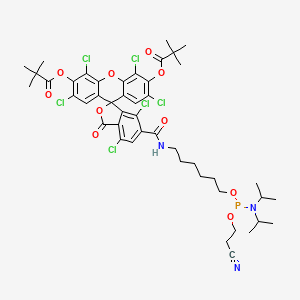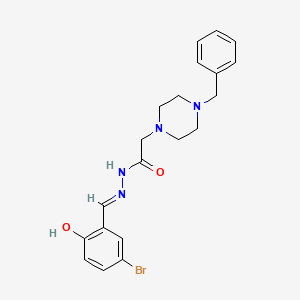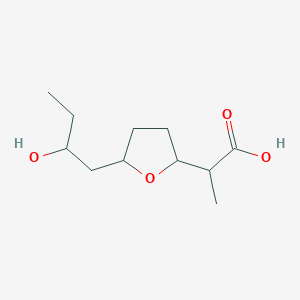
n-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorobenzyl group attached to a morpholinoethanamine structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine typically involves the reaction of 2,6-difluorobenzyl chloride with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 2,6-difluorobenzyl chloride and morpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The 2,6-difluorobenzyl chloride is added dropwise to a solution of morpholine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as extraction and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the difluorobenzyl group.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzyl ketones, while reduction can produce difluorobenzyl alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine can be compared with other similar compounds such as:
2,6-Difluorobenzyl chloride: A precursor in the synthesis of the target compound.
2,6-Difluorobenzylamine: A related compound with similar chemical properties.
2,6-Difluorobenzoyl chloride: Another derivative used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H18F2N2O |
|---|---|
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
N-[(2,6-difluorophenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H18F2N2O/c14-12-2-1-3-13(15)11(12)10-16-4-5-17-6-8-18-9-7-17/h1-3,16H,4-10H2 |
InChI-Schlüssel |
ZEXJWPFZBFSBQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNCC2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide](/img/structure/B12042343.png)
![3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12042349.png)
![4-hydroxy-6-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12042362.png)

![2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone}](/img/structure/B12042378.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042424.png)





![1-[(4-Chlorophenyl)amino]-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042459.png)
